8-Hydroxywarfarin, (S)-
Overview
Description
“8-Hydroxywarfarin, (S)-” is a chemical compound with the molecular formula C19H16O5 . It is a derivative of warfarin, a widely used anticoagulant .
Synthesis Analysis
The synthesis of “8-Hydroxywarfarin, (S)-” involves the glucuronidation of the separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin . This process is catalyzed by human liver microsomes and recombinant UDP-glucuronosyltransferases .Molecular Structure Analysis
The molecular structure of “8-Hydroxywarfarin, (S)-” is characterized by its IUPAC name 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one . Its molecular weight is 324.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving “8-Hydroxywarfarin, (S)-” are characterized by significantly different glucuronidation kinetics . The separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin can be mutually inhibitory .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Hydroxywarfarin, (S)-” include a molecular weight of 324.3 g/mol . Its XLogP3 is 2.3, and it has 2 hydrogen bond donor counts .Scientific Research Applications
Metabolism of Warfarin Enantiomers by CYP2C19 :
- Kim et al. (2013) studied the metabolism of R- and S-warfarin by CYP2C19, which metabolizes them into various hydroxywarfarins, including 8-hydroxywarfarin. They found that R-warfarin metabolism was slightly more efficient than that for S-warfarin, and that 8-hydroxywarfarin might be a unique marker for CYP2C19 activity (Kim et al., 2013).
Glucuronidation of Hydroxywarfarin Enantiomers :
- Bratton et al. (2012) investigated the glucuronidation of R- and S-enantiomers of hydroxywarfarins, including 8-hydroxywarfarin, by human liver microsomes and recombinant UDP-glucuronosyltransferases. They observed significant differences in the glucuronidation kinetics of these enantiomers, highlighting the complexity of warfarin's biotransformation pathways (Bratton et al., 2012).
Warfarin and UDP-Glucuronosyltransferases :
- Jones et al. (2009) explored the role of UDP-glucuronosyltransferases (UGTs) in warfarin metabolism, including the formation of 8-hydroxywarfarin glucuronides. They reported that 7-O-GLUC was a major metabolite, while 6- and 8-O-GLUC were minor ones, underscoring the significance of UGTs in the phase II metabolism of warfarin (Jones et al., 2009).
Regioselectivity in Glucuronidation of Hydroxywarfarin :
- Kim et al. (2019) studied the glucuronidation efficiency of R/S-6, 7-, and 8-hydroxywarfarin, highlighting the importance of regioselectivity in these metabolic reactions. They found UGT1A1, UGT1A6, and UGT1A9 to be major contributors in the glucuronidation of different hydroxywarfarins (Kim et al., 2019).
Glucuronidation of Monohydroxylated Warfarin Metabolites :
- Zielinska et al. (2008) assessed the glucuronidation activity of human liver microsomes and UGTs towards warfarin metabolites, including 8-hydroxywarfarin. This study provides insight into the specific UGT isozymes responsible for glucuronidation of warfarin metabolites (Zielinska et al., 2008).
Mechanism of Action
Target of Action
S-8-Hydroxywarfarin primarily targets the enzyme vitamin K epoxide reductase complex 1 (VKORC1) . VKORC1 plays a crucial role in the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S .
Mode of Action
S-8-Hydroxywarfarin inhibits VKORC1, preventing the reduction of vitamin K epoxide to its active hydroquinone form. This inhibition disrupts the γ-carboxylation of the aforementioned clotting factors, leading to a decrease in their activity and thus, anticoagulation .
Biochemical Pathways
The inhibition of VKORC1 by S-8-Hydroxywarfarin affects the vitamin K cycle . This cycle is crucial for the post-translational modification of clotting factors. By inhibiting VKORC1, S-8-Hydroxywarfarin reduces the regeneration of active vitamin K, leading to decreased activation of clotting factors and impaired blood coagulation .
Pharmacokinetics
S-8-Hydroxywarfarin exhibits the following ADME properties:
These properties contribute to its high bioavailability and prolonged half-life, making it effective for long-term anticoagulation therapy.
Result of Action
At the molecular level, S-8-Hydroxywarfarin’s inhibition of VKORC1 leads to reduced γ-carboxylation of clotting factors, resulting in decreased clotting activity. At the cellular level, this manifests as a reduced ability of blood to form clots, which is beneficial in preventing thromboembolic events .
Action Environment
The efficacy and stability of S-8-Hydroxywarfarin can be influenced by several environmental factors:
- Drug Interactions : Concurrent use of other medications, especially those affecting CYP2C9, can alter its pharmacokinetics and pharmacodynamics .
Understanding these factors is crucial for optimizing the therapeutic use of S-8-Hydroxywarfarin and minimizing adverse effects.
Safety and Hazards
As a derivative of warfarin, “8-Hydroxywarfarin, (S)-” may share similar safety and hazard profiles. Warfarin is known to be toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOXPNWDGYJNB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716451 | |
Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63740-82-9 | |
Record name | 8-Hydroxywarfarin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYWARFARIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research mentions that neither R-8-hydroxywarfarin nor S-8-hydroxywarfarin was detected in patient plasma samples. Why might this be the case, considering other hydroxywarfarin metabolites were observed?
A1: The absence of detectable R/S-8-hydroxywarfarin in patient plasma samples, despite the presence of other hydroxywarfarin metabolites, suggests that this particular metabolite may be subject to rapid further metabolism or elimination. [, ] It's important to note that this absence of detection doesn't necessarily mean it's not formed at all.
Q2: The studies focused on specific hydroxywarfarin metabolites. What is the broader significance of understanding the metabolic profile of warfarin and its metabolites?
A2: Comprehensive understanding of warfarin's metabolic profile, including metabolites like S-8-hydroxywarfarin, is crucial for several reasons: [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.